molecular formula C13H20N2O B7846576 N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B7846576
M. Wt: 220.31 g/mol
InChI Key: BGHVVWIIXYKGEY-UHFFFAOYSA-N
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Description

N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxybenzyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N*1*-Cyclopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine can be compared with other similar compounds, such as:

    N1-Cyclopropyl-N1-(2-hydroxybenzyl)ethane-1,2-diamine: This compound has a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

    N1-Cyclopropyl-N1-(2-chlorobenzyl)ethane-1,2-diamine:

    N1-Cyclopropyl-N1-(2-nitrobenzyl)ethane-1,2-diamine: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2-methoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-11(13)10-15(9-8-14)12-6-7-12/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVVWIIXYKGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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